molecular formula C14H12N2O2S B8263704 1-tosyl-1H-pyrrolo[3,2-b]pyridine CAS No. 1116136-30-1

1-tosyl-1H-pyrrolo[3,2-b]pyridine

Cat. No.: B8263704
CAS No.: 1116136-30-1
M. Wt: 272.32 g/mol
InChI Key: WROOEZMEUUZZJB-UHFFFAOYSA-N
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Description

1-tosyl-1H-pyrrolo[3,2-b]pyridine is a nitrogen-containing heterocyclic compound. It is part of the pyrrolopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry. The compound features a pyrrolo[3,2-b]pyridine core with a tosyl group attached, which enhances its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-tosyl-1H-pyrrolo[3,2-b]pyridine can be synthesized through various methods. One common approach involves the reaction of 1H-pyrrolo[3,2-b]pyridine with tosyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like toluene at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .

Mechanism of Action

The mechanism of action of 1-tosyl-1H-pyrrolo[3,2-b]pyridine involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes and receptors, leading to the modulation of cellular processes. For example, it has been shown to inhibit fibroblast growth factor receptors, which play a crucial role in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-tosyl-1H-pyrrolo[3,2-b]pyridine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. The presence of the tosyl group enhances its stability and reactivity, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

1-(4-methylphenyl)sulfonylpyrrolo[3,2-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2S/c1-11-4-6-12(7-5-11)19(17,18)16-10-8-13-14(16)3-2-9-15-13/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WROOEZMEUUZZJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901211556
Record name 1-[(4-Methylphenyl)sulfonyl]-1H-pyrrolo[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901211556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1116136-30-1
Record name 1-[(4-Methylphenyl)sulfonyl]-1H-pyrrolo[3,2-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1116136-30-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(4-Methylphenyl)sulfonyl]-1H-pyrrolo[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901211556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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